molecular formula C11H14N4O2 B1434412 ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate CAS No. 1955547-27-9

ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate

Cat. No.: B1434412
CAS No.: 1955547-27-9
M. Wt: 234.25 g/mol
InChI Key: QAONMQNXDCHCQS-UHFFFAOYSA-N
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Description

Ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate is a useful research compound. Its molecular formula is C11H14N4O2 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Mechanism of Action

Biological Activity

Ethyl 1-(2-aminoethyl)-1H-benzo[d][1,2,3]triazole-5-carboxylate is a compound belonging to the class of 1,2,3-triazoles, known for their diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on various research findings.

Overview of the Compound

  • Chemical Structure : this compound features a benzo[d][1,2,3]triazole core, which is a fused heterocyclic ring system containing nitrogen atoms.
  • CAS Number : 1955547-27-9
  • Molecular Weight : Approximately 233.27 g/mol

Target Interactions

The compound interacts with various biomolecular targets through hydrogen bonding and hydrophobic interactions. It has been shown to inhibit several enzymes involved in critical biochemical pathways:

  • Enzyme Inhibition : It inhibits alpha-amylase and alpha-glucosidase, enzymes crucial for carbohydrate metabolism.
  • Cell Signaling Modulation : The compound influences cell signaling pathways and gene expression related to glucose metabolism.

Anticancer Activity

Research indicates that derivatives of benzo[d][1,2,3]triazoles exhibit significant anticancer properties. For instance:

  • In Vitro Studies : Compounds related to this compound have demonstrated potent antiproliferative effects against various human cancer cell lines. For example, certain derivatives exhibited IC50 values ranging from 1.2 to 2.4 nM against cancer cells .
  • Histone Deacetylase Inhibition : Some derivatives are identified as potential histone deacetylase inhibitors with IC50 values around 9.4 μM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Pathogens : Several studies have reported effective inhibition against bacteria such as Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Other Biological Activities

Beyond anticancer and antimicrobial effects, this compound exhibits:

  • Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation in experimental models .
  • Antidiabetic Effects : The ability to modulate glucose metabolism hints at potential applications in diabetes management.

Case Studies and Experimental Results

A variety of studies have explored the biological activity of this compound and its derivatives:

StudyBiological ActivityObservations
AnticancerSignificant inhibition in cancer cell lines (IC50 = 1.2 - 2.4 nM)
AntimicrobialEffective against E. coli and S. aureus
Anti-inflammatoryReduction in inflammation markers in vitro

Properties

IUPAC Name

ethyl 1-(2-aminoethyl)benzotriazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2/c1-2-17-11(16)8-3-4-10-9(7-8)13-14-15(10)6-5-12/h3-4,7H,2,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAONMQNXDCHCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N(N=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.